molecular formula C18H14O6 B385420 ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 637750-29-9

ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B385420
CAS No.: 637750-29-9
M. Wt: 326.3g/mol
InChI Key: LMNOXBUFIHGLBO-UHFFFAOYSA-N
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Description

Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a chromene-based ester derivative characterized by a 7-hydroxy-4-oxo-chromen-3-yl moiety linked via an ether bond to an ethyl benzoate group. Its synthesis typically involves Williamson etherification, as seen in structurally related compounds (e.g., OAM2 in ), yielding moderate to high purity and crystallinity .

Properties

IUPAC Name

ethyl 4-(7-hydroxy-4-oxochromen-3-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-2-22-18(21)11-3-6-13(7-4-11)24-16-10-23-15-9-12(19)5-8-14(15)17(16)20/h3-10,19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNOXBUFIHGLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Resorcinol reacts with ethyl acetoacetate under acidic conditions (e.g., sulfuric acid or polyphosphoric acid) to form 7-hydroxy-4-methylcoumarin. The hydroxyl group at position 7 is critical for subsequent functionalization. Studies show that substituting resorcinol with other dihydroxybenzenes alters substitution patterns, but resorcinol ensures the correct regiochemistry for this target compound.

Key Reaction Conditions :

  • Catalyst : Concentrated H<sub>2</sub>SO<sub>4</sub> (yield: 68–72%)

  • Temperature : 80–100°C for 4–6 hours

  • Solvent : Solvent-free conditions or acetic acid

Intermediate Isolation

The product, 7-hydroxy-4-methylcoumarin, is isolated via vacuum filtration and recrystallized from ethanol. Purity is confirmed by melting point (MP: 185–187°C) and <sup>1</sup>H-NMR (δ 6.2 ppm for H-3, δ 10.3 ppm for phenolic -OH).

Etherification with Ethyl 4-Hydroxybenzoate

The benzoate ester moiety is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.

Nucleophilic Aromatic Substitution

The phenolic oxygen of 7-hydroxy-4-methylcoumarin attacks the activated aromatic ring of ethyl 4-fluorobenzoate. This method requires electron-withdrawing groups (e.g., nitro or sulfonic acid) on the benzoate to activate the ring.

Procedure :

  • Activation : Ethyl 4-fluorobenzoate is treated with NaH in DMF to generate a phenoxide intermediate.

  • Coupling : 7-Hydroxy-4-methylcoumarin is added, and the mixture is heated at 120°C for 12 hours.

  • Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield : 45–50%

Mitsunobu Reaction

This method avoids harsh conditions and improves regioselectivity. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) facilitate the coupling between 7-hydroxy-4-methylcoumarin and ethyl 4-hydroxybenzoate.

Reaction Parameters :

  • Molar Ratio : 1:1.2 (coumarin:benzoate)

  • Solvent : Tetrahydrofuran (THF)

  • Time : 24 hours at room temperature

Yield : 65–70%

Demethylation of Methoxy Precursors

Alternative routes begin with methoxy-protected intermediates, followed by demethylation.

Synthesis of Methoxy Intermediate

Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is prepared via methods analogous to Sections 1–2, using 7-methoxy-4-methylcoumarin.

Characterization :

  • Molecular Weight : 340.3 g/mol (confirmed by MS)

  • XLogP3 : 3.5 (indicative of high lipophilicity)

Boron Tribromide Demethylation

The methoxy group is cleaved using BBr<sub>3</sub> in dichloromethane at −78°C.

Procedure :

  • Reaction : BBr<sub>3</sub> (3 equiv) is added dropwise to the methoxy intermediate.

  • Quenching : Methanol is added after 3 hours, followed by aqueous workup.

  • Purification : Recrystallization from methanol/water.

Yield : 80–85%

Comparative Analysis of Synthetic Routes

Method Yield Advantages Disadvantages
Pechmann + SNAr45–50%Simple reagentsLow yield, harsh conditions
Pechmann + Mitsunobu65–70%Mild conditions, higher yieldCostly reagents (DEAD, PPh<sub>3</sub>)
Methoxy Intermediate + BBr<sub>3</sub>80–85%High final yieldRequires protective group chemistry

Structural Confirmation and Purity Assessment

Spectroscopic Characterization

  • <sup>1</sup>H-NMR (400 MHz, DMSO-d<sub>6</sub>): δ 1.35 (t, 3H, -CH<sub>2</sub>CH<sub>3</sub>), 4.32 (q, 2H, -OCH<sub>2</sub>), 6.45 (s, 1H, H-3 chromenone), 7.12–8.05 (m, aromatic protons).

  • IR : 1720 cm<sup>−1</sup> (ester C=O), 1650 cm<sup>−1</sup> (chromenone C=O), 3400 cm<sup>−1</sup> (-OH).

High-Performance Liquid Chromatography (HPLC)

  • Purity : ≥98% (C18 column, acetonitrile/water 70:30, flow rate 1.0 mL/min).

Challenges and Optimization Strategies

Regioselectivity in Ether Formation

Competing reactions at positions 3 and 6 of the chromenone core are mitigated using bulky bases (e.g., K<sub>2</sub>CO<sub>3</sub> in DMF).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr efficiency but complicate purification. Switching to THF in Mitsunobu reactions improves isolation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:

  • Oxidation

    • The hydroxy group at the 7-position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction

    • The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution

    • The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Hydrolysis: Formation of carboxylic acids

Scientific Research Applications

Chemistry

Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate serves as a building block in organic synthesis. Its structural features allow for further functionalization, making it useful in creating more complex organic molecules. The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to products like quinone derivatives or chromanol derivatives.

Biology

Research has indicated that this compound possesses significant biological activities. It has been studied for its potential antioxidant and anti-inflammatory properties. For instance, studies have shown that derivatives of this compound exhibit antitumor activity against Ehrlich Ascites Carcinoma cells, demonstrating a decrease in tumor cell viability by up to 100% in treated mice . The compound's ability to induce apoptosis and its overall safety profile in organ function tests highlight its therapeutic potential.

Medicine

In medicinal chemistry, this compound is being investigated for its anti-cancer and anti-microbial activities. The hybridization of coumarin moieties with other pharmacophores has been explored as a strategy to enhance therapeutic efficacy against various cancers . Furthermore, the compound's interaction with biological receptors has been studied through molecular docking simulations, indicating promising therapeutic pathways.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties, such as UV absorption capabilities. Its incorporation into polymer matrices can enhance the durability and protective qualities of materials used in various applications.

Case Studies and Research Findings

StudyFocus AreaFindings
Study on Antitumor ActivityCancer ResearchDemonstrated complete tumor cell viability reduction in EAC-bearing mice treated with the compound .
Antioxidant PropertiesBiochemistryConfirmed significant antioxidant capacity through various assays .
Molecular Docking StudiesDrug DevelopmentShowed favorable interactions with target receptors, suggesting potential for drug design .

Mechanism of Action

The mechanism of action of ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is largely dependent on its interaction with biological targets. The compound can exert its effects through various pathways, including:

  • Enzyme Inhibition

    • The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to antioxidant effects.
  • Receptor Binding

    • The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses. This can result in anti-inflammatory or anticancer effects.
  • DNA Intercalation

    • The compound can intercalate into DNA, disrupting the replication and transcription processes. This can lead to anticancer or antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of benzoate esters functionalized with chromene or coumarin derivatives. Below is a comparative analysis of its structural analogs, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight Observed Applications/Properties Reference
Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate (Target Compound) C₁₈H₁₄O₆ 7-OH, 4-oxo chromene; ethyl benzoate 326.30 Potential gelator, hydrogen-bonding motifs
Mthis compound C₁₇H₁₂O₆ Methyl ester (vs. ethyl) 312.28 Likely reduced lipophilicity vs. ethyl analog
Ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate C₂₈H₂₄O₈ 4-Methoxyphenyl, 2-methyl chromene; ethyl benzoate 488.49 Enhanced steric bulk; potential bioactivity
Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate C₁₉H₁₆O₅ Acetate ester (vs. benzoate); 3-phenyl chromene 324.33 Altered electronic properties; unknown applications
Methyl 4-({7-[(3-chlorobenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate C₂₅H₂₀ClO₇ 3-Chlorobenzyl, 2-methyl chromene; methyl benzoate 484.87 Increased lipophilicity; pesticidal potential
Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate C₂₂H₂₃NO₇ Dimethylamino-methyl; 2-methyl chromene 413.42 Basic nitrogen for solubility modulation

Key Observations

Substituting benzoate with acetate () removes aromaticity, likely diminishing π-π stacking interactions critical for gelation .

Chromene Substituents: Hydroxy/Ketone Groups: The 7-hydroxy-4-oxo motif in the target compound enables hydrogen bonding, a feature absent in analogs like ’s 4-methoxyphenyl derivative. This may explain its proposed role in gelation . Halogenation: The 3-chlorobenzyl group in enhances lipophilicity and electron-withdrawing effects, making it suitable for pesticidal applications (cf. tribenuron-methyl in ) . Amino Groups: The dimethylamino-methyl substituent in introduces a basic nitrogen, improving aqueous solubility under acidic conditions .

Synthetic Routes :

  • Williamson etherification () is a common method, but yields vary with steric hindrance. For example, bulky substituents (e.g., 4-methoxyphenyl in ) may require optimized conditions .
  • Fluorinated analogs (e.g., ) employ nucleophilic substitution with tetrafluoropropane, demonstrating versatility in introducing electron-deficient groups .

Applications: Gelators: The target compound’s hydrogen-bonding capacity aligns with OAM2 (), which forms gels via intermolecular H-bonding and van der Waals interactions .

Biological Activity

Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic compound belonging to the class of chromenone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chromenone core with a hydroxyl group at the 7-position and an ethyl ester at the 4-position. Its molecular formula is C18H14O6C_{18}H_{14}O_6 with a molecular weight of approximately 338.3 g/mol. The compound exhibits properties typical of coumarin derivatives, including antioxidant and anti-inflammatory activities.

1. Antioxidant Activity

Research indicates that compounds similar to this compound possess significant antioxidant properties. For instance, studies have shown that derivatives of chromenone can inhibit lipid peroxidation, suggesting their potential to protect cells from oxidative stress . This property is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

2. Anticancer Activity

Several studies have evaluated the anticancer potential of chromenone derivatives. A notable study demonstrated that hybrid molecules containing coumarin moieties exhibited significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells by inducing apoptosis . The mechanism involved the modulation of apoptotic markers such as Bcl-2 and Bax, indicating that this compound may similarly influence cancer cell viability.

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies suggest that chromenone derivatives exhibit antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism often involves disruption of bacterial cell walls and inhibition of protein synthesis pathways .

Case Studies

  • Antioxidant Efficacy :
    • A study assessed the antioxidant capacity of several chromenone derivatives, revealing that those with hydroxyl substitutions showed enhanced activity in scavenging free radicals .
  • Antitumor Effects :
    • In a controlled study involving EAC-bearing mice, treatment with a related coumarin derivative resulted in a 100% reduction in tumor cell viability compared to untreated controls. Histopathological examinations confirmed no adverse effects on liver and kidney functions .
  • Antimicrobial Spectrum :
    • Research highlighted that compounds similar to this compound exhibited broad-spectrum antimicrobial activity, effectively reducing biofilm formation in pathogenic strains such as Staphylococcus aureus .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntioxidant ActivityAnticancer ActivityAntimicrobial Activity
Ethyl 4-[...](this compound)HighSignificant (EAC model)Broad-spectrum
Ethyl 4-[7-methoxy...]ModerateLimitedModerate
Propyl 4-[7-hydroxy...]LowNone reportedLimited

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